molecular formula C21H21ClFN3O4S2 B2598884 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one CAS No. 886956-06-5

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one

Cat. No.: B2598884
CAS No.: 886956-06-5
M. Wt: 497.98
InChI Key: GBOLWONTHPEQDP-UHFFFAOYSA-N
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Description

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one is a useful research compound. Its molecular formula is C21H21ClFN3O4S2 and its molecular weight is 497.98. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Applications

The research on derivatives of benzothiazole and piperazine compounds has shown promising results in the development of new classes of antidepressants. These compounds demonstrate dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as potent antidepressant agents with a new dual mechanism of action (Martínez et al., 2001).

Antimicrobial Applications

A series of benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing considerable antibacterial activity (Patel & Agravat, 2009). Another study on 1,3,4-thiadiazol-2-sulfonyl piperazine derivatives reported better antibacterial activities, suggesting these compounds as potential antibacterial agents (Qi, 2014).

Analgesic and Anti-Inflammatory Agents

Compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, based on visnaginone and khellinone, have been investigated for their analgesic and anti-inflammatory properties. They have shown significant COX-2 selectivity and inhibitory activity, suggesting their use as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Structural and Computational Analysis

Studies involving crystal structure, Hirshfeld surface analysis, and DFT calculations of piperazine derivatives highlight the importance of structural analysis in understanding the properties and potential applications of these compounds. Such studies provide a foundation for designing compounds with desired biological activities (Kumara et al., 2017).

Antibacterial and Antifungal Screening

The synthesis and screening of fluoroquinolone-based 4-thiazolidinones for antibacterial and antifungal activities exemplify the ongoing search for new antimicrobial agents. These compounds show promise in developing new treatments for microbial infections, indicating a significant area of research for compounds with similar structural features (Patel & Patel, 2010).

Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O4S2/c1-30-17-7-6-16(22)20-19(17)24-21(31-20)26-11-9-25(10-12-26)18(27)8-13-32(28,29)15-4-2-14(23)3-5-15/h2-7H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOLWONTHPEQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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